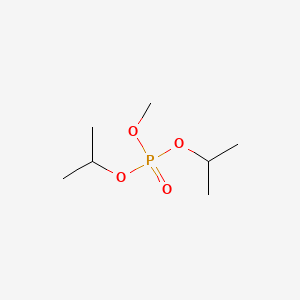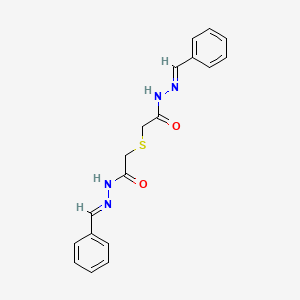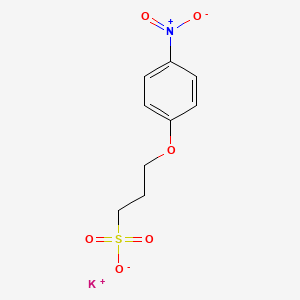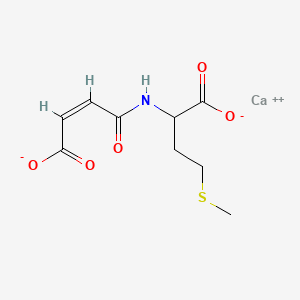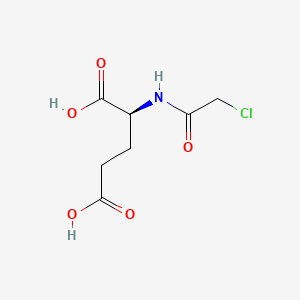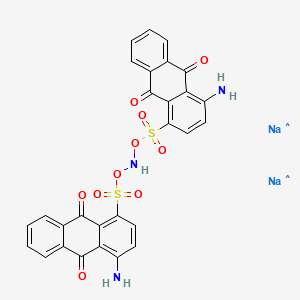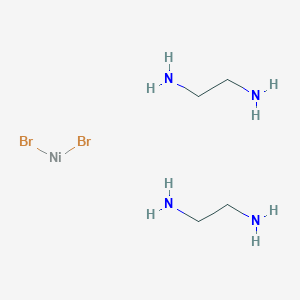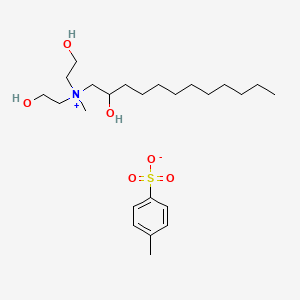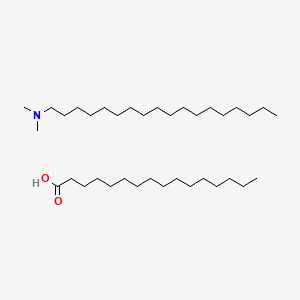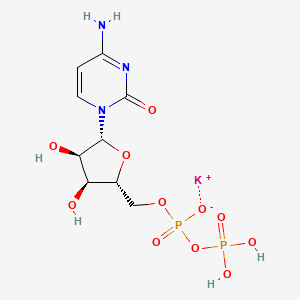
Cytidine 5'-(trihydrogen diphosphate), potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-(trihydrogen diphosphate), potassium salt: is a cytosine nucleotide containing two phosphate groups esterified to the sugar moietyThis compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate), potassium salt typically involves the phosphorylation of cytidine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate .
Industrial Production Methods: Industrial production of Cytidine 5’-(trihydrogen diphosphate), potassium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cytidine 5’-monophosphate.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cytidine 5’-monophosphate.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Cytidine 5’-(trihydrogen diphosphate), potassium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving nucleotide metabolism and enzymatic reactions .
Biology: In biological research, this compound is crucial for studying cellular processes such as DNA and RNA synthesis. It is used in experiments involving nucleotide incorporation and the regulation of gene expression .
Medicine: In medicine, Cytidine 5’-(trihydrogen diphosphate), potassium salt is investigated for its potential therapeutic applications. It is studied for its role in treating certain metabolic disorders and as a component in antiviral and anticancer therapies .
Industry: Industrially, this compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various diagnostic assays .
Mechanism of Action
Cytidine 5’-(trihydrogen diphosphate), potassium salt exerts its effects by participating in nucleotide metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of nucleotides. The compound is incorporated into nucleic acids, influencing DNA and RNA synthesis. It also interacts with specific molecular targets, such as cytidylate kinase, which phosphorylates cytidine monophosphate to cytidine diphosphate .
Comparison with Similar Compounds
Cytidine 5’-monophosphate: Contains only one phosphate group.
Cytidine 5’-triphosphate: Contains three phosphate groups.
Uridine 5’-diphosphate: Similar structure but with uracil instead of cytosine.
Uniqueness: Cytidine 5’-(trihydrogen diphosphate), potassium salt is unique due to its specific role in nucleotide metabolism and its ability to participate in various biochemical reactions. Its diphosphate structure allows it to act as an intermediate in the synthesis of other nucleotides and nucleotide analogs .
Properties
CAS No. |
98072-15-2 |
|---|---|
Molecular Formula |
C9H14KN3O11P2 |
Molecular Weight |
441.27 g/mol |
IUPAC Name |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C9H15N3O11P2.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
KRNQTRRVIBMIDI-IAIGYFSYSA-M |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



